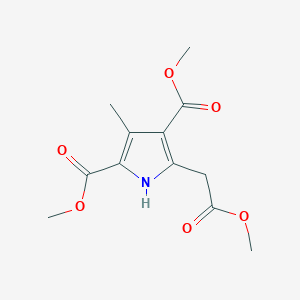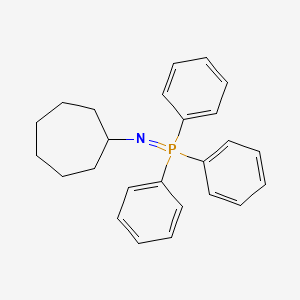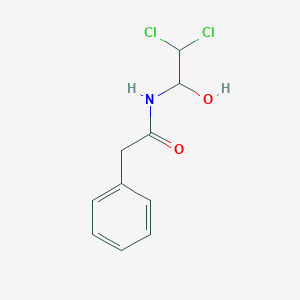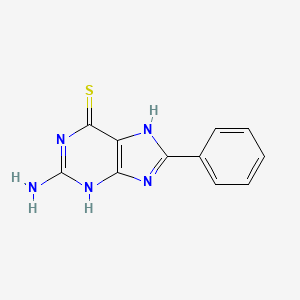
2-Amino-8-phenyl-3,7-dihydropurine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-phenyl-3,7-dihydropurine-6-thione is a heterocyclic compound that belongs to the purine family It is characterized by the presence of an amino group at the 2-position, a phenyl group at the 8-position, and a thione group at the 6-position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-phenyl-3,7-dihydropurine-6-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopurine with benzaldehyde under acidic conditions to form the intermediate Schiff base, followed by cyclization and thiolation to introduce the thione group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-8-phenyl-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-8-phenyl-3,7-dihydropurine-6-thione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Amino-8-phenyl-3,7-dihydropurine-6-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may inhibit or activate signaling pathways related to cell proliferation, apoptosis, and immune response. For example, it can inhibit xanthine oxidase, an enzyme involved in purine metabolism, thereby reducing the production of uric acid.
Comparison with Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Thioguanine: Another purine analog with antineoplastic properties.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Uniqueness: 2-Amino-8-phenyl-3,7-dihydropurine-6-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 8-position and thione group at the 6-position differentiate it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
CAS No. |
15385-67-8 |
|---|---|
Molecular Formula |
C11H9N5S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
2-amino-8-phenyl-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C11H9N5S/c12-11-15-9-7(10(17)16-11)13-8(14-9)6-4-2-1-3-5-6/h1-5H,(H4,12,13,14,15,16,17) |
InChI Key |
VZCKQGRLSTVLJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=S)N=C(N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13997132.png)
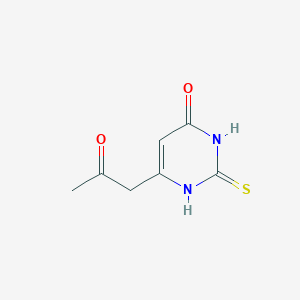
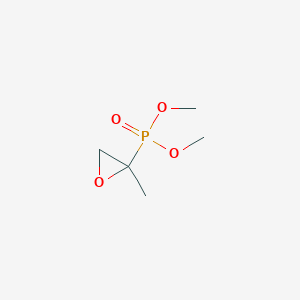
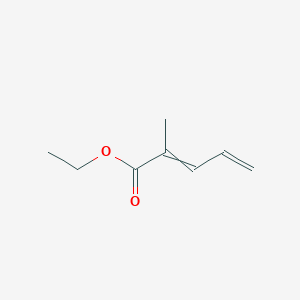
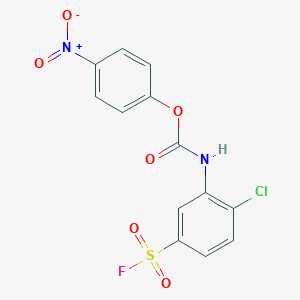
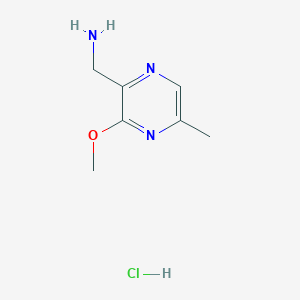

![N-[4-(dimethylamino)-2-methoxyphenyl]acetamide](/img/structure/B13997175.png)
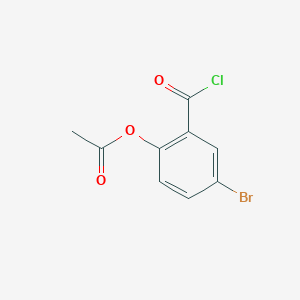
![7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-](/img/structure/B13997187.png)

